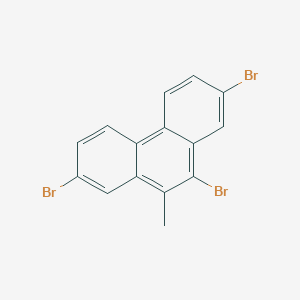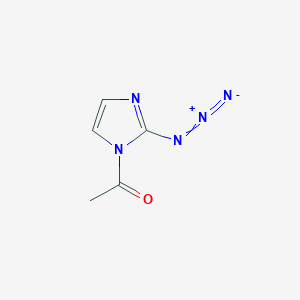
Germanium;tantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium-tantalum compounds are a class of intermetallic compounds formed by the elements germanium and tantalum. These compounds are known for their unique properties, including high melting points, corrosion resistance, and significant applications in various high-tech fields. Germanium, with the symbol Ge and atomic number 32, is a metalloid with properties similar to silicon. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its impressive resistance to corrosion and high melting point .
Vorbereitungsmethoden
The preparation of germanium-tantalum compounds typically involves high-temperature synthesis methods. One common method is the direct reaction of germanium and tantalum powders at elevated temperatures. The reaction conditions often require temperatures ranging from 775°C to 910°C to achieve the desired intermetallic compounds . Another method involves the reduction of tantalum pentachloride (TaCl5) with germanium in a hydrogen atmosphere. This method can produce various germanium-tantalum compounds, including Ta3Ge, Ta5Ge2, and TaGe2 .
Analyse Chemischer Reaktionen
Germanium-tantalum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tantalum reacts with halogens to form tantalum halides, such as tantalum pentafluoride (TaF5) and tantalum pentachloride (TaCl5) . Germanium can react with oxygen at high temperatures to form germanium dioxide (GeO2) and with halogens to form germanium halides, such as germanium tetrachloride (GeCl4) . These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Wissenschaftliche Forschungsanwendungen
Germanium-tantalum compounds have significant applications in scientific research and various industries. In the field of chemistry, these compounds are used as catalysts in various chemical reactions. In the electronics industry, germanium-tantalum compounds are utilized in the production of semiconductors and optoelectronic devices due to their excellent electrical properties . In medicine, germanium compounds have been investigated for their potential anticancer and immunostimulating properties . Additionally, tantalum’s biocompatibility makes it suitable for use in medical implants and devices .
Wirkmechanismus
The mechanism of action of germanium-tantalum compounds involves their interaction with various molecular targets and pathways. Germanium compounds have been shown to normalize oxidative phosphorylation in cells, which can retard the growth of tumors by restoring cell oxygen respiration . Tantalum’s resistance to corrosion and biocompatibility make it an ideal material for medical implants, where it interacts with biological tissues without causing adverse reactions . The unique electronic properties of these compounds also play a crucial role in their applications in semiconductors and optoelectronics.
Vergleich Mit ähnlichen Verbindungen
Germanium-tantalum compounds can be compared with other intermetallic compounds, such as germanium-silicon and tantalum-niobium compounds. Germanium-silicon compounds are widely used in the semiconductor industry due to their excellent electronic properties, but they lack the high melting points and corrosion resistance of germanium-tantalum compounds . Tantalum-niobium compounds, on the other hand, share similar high-temperature stability and corrosion resistance with germanium-tantalum compounds but are less commonly used in electronic applications . The unique combination of properties in germanium-tantalum compounds makes them particularly valuable in high-tech and medical applications.
Eigenschaften
Molekularformel |
GeTa |
|---|---|
Molekulargewicht |
253.58 g/mol |
IUPAC-Name |
germanium;tantalum |
InChI |
InChI=1S/Ge.Ta |
InChI-Schlüssel |
KCFSHSLJOWCIBM-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


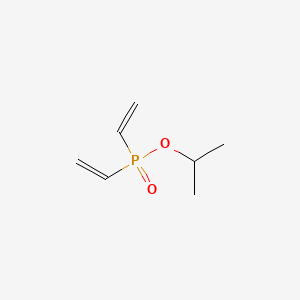
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
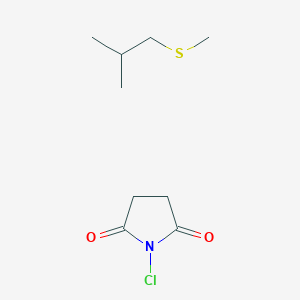
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
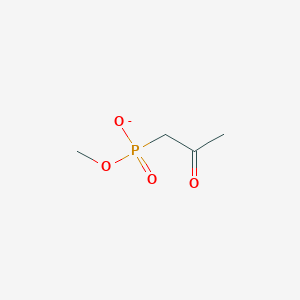
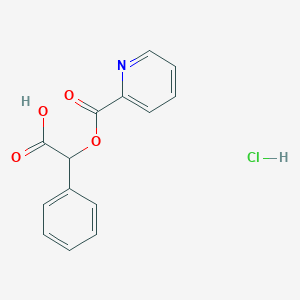

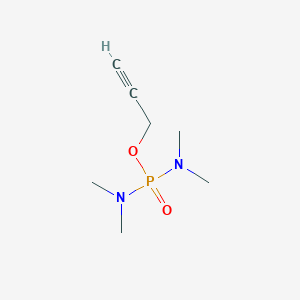

![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)

![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
